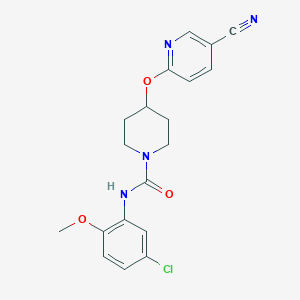

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

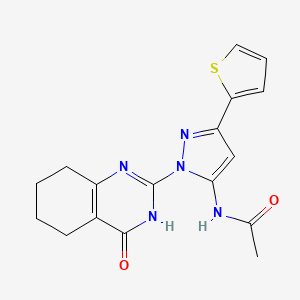

Synthesis Analysis

The synthesis of related pyrazole-thiophene-based compounds involves condensation reactions and various catalytic approaches. For instance, 5-Bromothiophene carboxylic acid has been reacted with substituted and unsubstituted pyrazoles to synthesize amide derivatives, showing moderate to good yields. Different methodologies, including microwave-assisted synthesis and green catalytic processes, have been utilized to achieve high yields and purity in the synthesis of pyrazoline derivatives (Kanwal et al., 2022); (Thirunarayanan et al., 2013).

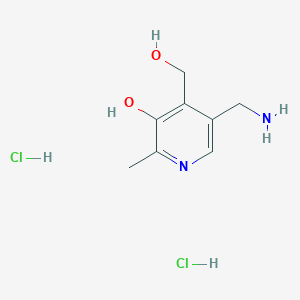

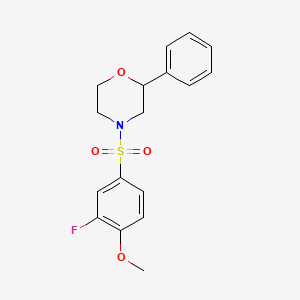

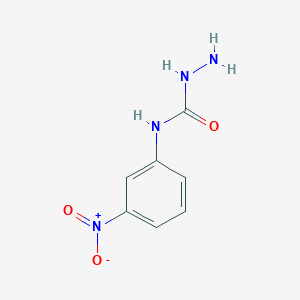

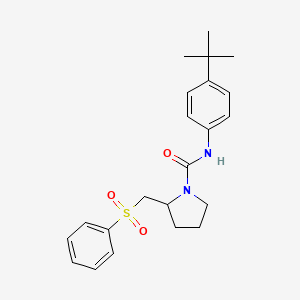

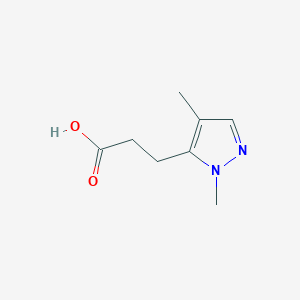

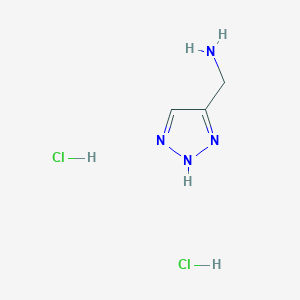

Molecular Structure Analysis

The molecular structure of compounds related to 5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid has been elucidated using techniques such as X-ray diffraction, revealing crystallization in specific space groups and the presence of hydrogen bonding interactions. The structure is further supported by spectral analyses, including IR, Raman, 1H NMR, 13C NMR, and mass spectrometry (S. M et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds have been studied through various reactions, including the Suzuki–Miyaura cross-coupling, indicating moderate to good yields of derivatives. The electronic structure and NLO (Non-Linear Optical) properties of synthesized compounds have been investigated, showing variations based on the substituents and the extended π-electronic delocalization over the molecule (Kanwal et al., 2022).

Physical Properties Analysis

The physical properties, such as crystallization patterns and the presence of hydrogen bonding, have been determined through X-ray crystallography. Furthermore, the optical properties of related compounds were analyzed, revealing the influence of substituents on absorption and emission spectra (Jiang et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, have been explored through various reactions and computational studies. DFT calculations have been employed to understand the electronic structure, which aids in predicting reactivity and stability. The chemical hardness, electronic chemical potential, and other reactivity descriptors have been calculated, providing insights into the chemical behavior of the compounds (Kanwal et al., 2022).

Scientific Research Applications

Synthesis and Catalytic Applications

- Synthesis of Functionalized Thiophene Based Pyrazole Amides : This study demonstrates the synthesis of pyrazole-thiophene-based amide derivatives, including 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives, using various methodologies. The study also explores the non-linear optical (NLO) properties and other physical characteristics of these compounds, highlighting their potential in materials science (Kanwal et al., 2022).

Spectral and Antimicrobial Activities

- Spectral and Antimicrobial Activity : A related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrated effective antimicrobial properties. The spectral properties of this compound were analyzed, suggesting the potential of this compound derivatives in antimicrobial applications (S. M et al., 2022).

Green Chemistry Approaches

- Eco-Friendly Synthesis of Pyrazolines : This study describes the eco-friendly synthesis of pyrazoline derivatives, including 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. The synthesis utilized microwave-assisted methods and green chemistry principles, highlighting the compound's relevance in sustainable chemistry practices (Thirunarayanan et al., 2013).

Optical and Electronic Properties

- Nonlinear Optical Properties through DFT Calculations : Another related study focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, involving 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. The study provides insights into the electronic and NLO properties of these compounds, which could be relevant for the this compound derivatives (Ahmad et al., 2021).

Polymer Synthesis and Characterization

- Synthesis and Characterization of Novel Polymers : Research on donor/acceptor series of carbazole copolymers, involving 5,7-bis(5-bromothiophen-2-yl) units, sheds light on the potential use of this compound in polymer science. The study explores the synthesis, photo-physical, and electrochemical properties of these polymers (Alghamdi et al., 2016).

Mechanism of Action

Mode of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which suggests that it may interact with its targets through a mechanism involving carbon–carbon bond formation .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation and the synthesis of complex organic molecules .

properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNYNZTTWMRPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)